molecular formula C17H20F3N3O2 B6440152 4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one CAS No. 2548991-22-4

4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one

Cat. No.: B6440152
CAS No.: 2548991-22-4
M. Wt: 355.35 g/mol
InChI Key: ICSSBOSDJFGOHT-UHFFFAOYSA-N
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Description

4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, a propanoyl group, an azetidine ring, and a piperazin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the trifluoromethylphenylpropanoyl intermediate: This step involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent, such as propanoyl chloride, under acidic or basic conditions to form the intermediate.

    Cyclization to form the azetidine ring: The intermediate is then subjected to cyclization reactions using reagents like azetidine-3-carboxylic acid or its derivatives under appropriate conditions, such as heating or the use of catalysts.

    Formation of the piperazin-2-one moiety: The final step involves the reaction of the azetidine intermediate with piperazine or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the azetidine and piperazin-2-one moieties contribute to its overall stability and bioactivity. The specific pathways involved depend on the compound’s application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)phenylpropanoyl derivatives: Compounds with similar trifluoromethylphenyl and propanoyl groups.

    Azetidine derivatives: Compounds containing the azetidine ring structure.

    Piperazin-2-one derivatives: Compounds with the piperazin-2-one moiety.

Uniqueness

4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the azetidine and piperazin-2-one moieties contribute to its structural rigidity and potential bioactivity.

Properties

IUPAC Name

4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c18-17(19,20)13-4-1-12(2-5-13)3-6-16(25)23-9-14(10-23)22-8-7-21-15(24)11-22/h1-2,4-5,14H,3,6-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSSBOSDJFGOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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